molecular formula C20H25N3O3S2 B3579187 N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B3579187
M. Wt: 419.6 g/mol
InChI Key: ZMQIQMCQWGUHHJ-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[4-(Methylsulfanyl)benzyl]piperazino}sulfonyl)phenyl]acetamide is a sulfonamide-acetamide hybrid compound featuring a piperazine core substituted with a 4-(methylsulfanyl)benzyl group. This structural configuration combines a sulfonamide-linked phenylacetamide scaffold with a piperazino-benzyl moiety, which is known to influence both physicochemical properties and biological activity.

Properties

IUPAC Name

N-[4-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-16(24)21-18-5-9-20(10-6-18)28(25,26)23-13-11-22(12-14-23)15-17-3-7-19(27-2)8-4-17/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQIQMCQWGUHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methylsulfanylbenzyl Group: This step involves the alkylation of the piperazine ring with a methylsulfanylbenzyl halide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, potassium carbonate as base, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and piperazine groups is crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazino-Sulfonamide Derivatives

  • N-[4-[(4-methylpiperazino)sulfonyl]phenyl]acetamide (Compound 35) This analog replaces the 4-(methylsulfanyl)benzyl group with a methyl-substituted piperazine. It demonstrated analgesic activity comparable to paracetamol, attributed to its balanced hydrophobicity and electronic profile .

Piperazino-Thioether Derivatives

  • 2-[4-(3-Chlorophenyl)piperazino]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide The dichlorobenzyl-thioether group introduces strong electron-withdrawing effects, enhancing receptor binding affinity (e.g., dopamine D3 receptors) but may increase cytotoxicity risks .

Substituent Modifications and Pharmacological Outcomes

Methylsulfanyl vs. Methoxy Groups

  • N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15) The methoxy group (OCH3) provides electron-donating effects, improving solubility but reducing lipophilicity compared to the methylsulfanyl group. This analog showed antitubercular activity, suggesting substituent-dependent target selectivity .

Dioxopiperazino Derivatives

  • N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide The dioxo modification on the piperazine ring introduces hydrogen-bonding sites, enhancing interactions with enzymes like carbonic anhydrase. However, this may reduce metabolic stability due to increased polarity .

Pharmacological and Toxicological Profiles

Analgesic and Anti-Inflammatory Activity

  • N~1~-[4-({4-[4-(Methylsulfanyl)benzyl]piperazino}sulfonyl)phenyl]acetamide Predicted to exhibit superior anti-hypernociceptive activity compared to compound 35 () due to the methylsulfanyl group’s lipophilicity, which enhances blood-brain barrier penetration.
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (Compound 36)
    The diethylsulfamoyl group increases steric bulk, reducing analgesic efficacy but improving anti-inflammatory effects in inflammatory pain models .

Toxicity Considerations

  • Nitro-Substituted Analogs (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide) Nitro groups are associated with carcinogenic risks, as seen in forestomach and bladder tumors in murine models. The absence of nitro substituents in the target compound suggests a safer profile .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Notable Activity Reference
Target Compound ~450 g/mol 4-(Methylsulfanyl)benzyl-piperazino ~3.2 Analgesic, Anti-inflammatory
Compound 35 (4-Methylpiperazino) ~325 g/mol Methyl-piperazino ~2.5 Analgesic (Paracetamol-level)
Compound 15 (3-Chloro-4-methoxy) ~380 g/mol Chloro-methoxy-phenyl ~2.8 Antitubercular
N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide 311.31 g/mol Dioxopiperazine ~1.9 Enzyme inhibition

Biological Activity

N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes existing research findings, including pharmacological evaluations, structure-activity relationships (SAR), and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine moiety linked to a sulfonyl group and a methylsulfanyl-benzyl substituent. The general formula can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : Cx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b}

Anticonvulsant Activity

A study on structurally related compounds demonstrated that derivatives containing piperazine exhibited significant anticonvulsant activity in animal models. Compounds were evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) tests, indicating that modifications in the piperazine structure could enhance efficacy against seizures .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundDose (mg/kg)MES ProtectionPTZ Protection
Compound A100YesNo
Compound B300YesYes
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound indicates that:

  • Piperazine Substituents : Variations in the piperazine ring can significantly alter biological activity. For example, the introduction of methylsulfanyl groups appears to enhance lipophilicity, potentially improving central nervous system penetration.
  • Sulfonamide Group : This moiety is often associated with increased biological activity due to its ability to interact with various receptors involved in neurotransmission and cancer pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-({4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.